Adenosine monophosphofluoridate

Beschreibung

Historical Trajectories of Nucleotide Analog Inquiry

The exploration of nucleotide analogs has a rich history, driven by the desire to understand and manipulate the fundamental processes of life. researchgate.netmdpi.com Early investigations focused on modifying the three principal components of a nucleotide: the nucleobase, the sugar moiety, and the phosphate (B84403) group. mdpi.com These chemical alterations were initially aimed at developing therapeutic agents, particularly antiviral and anticancer drugs. mdpi.com The synthesis of compounds like zidovudine (B1683550) (AZT) marked a significant milestone, demonstrating the potential of nucleoside analogs to inhibit viral replication. nih.gov This pioneering work laid the groundwork for the development of a vast arsenal (B13267) of nucleotide-based drugs and research tools. The introduction of fluorine into nucleoside structures in the 1970s and 80s was a particularly pivotal development, as it was recognized that this modification could impart unique and advantageous properties. mdpi.com

Foundational Principles Guiding the Investigation of Adenosine (B11128) Monophosphofluoridate

The investigation of adenosine monophosphofluoridate is guided by its unique structural and chemical characteristics. The substitution of an oxygen atom with a highly electronegative fluorine atom in the phosphate group creates a phosphofluoridate moiety with distinct properties compared to a standard phosphate group. This modification alters the electronic distribution and steric profile of the molecule, influencing its interaction with enzymes and other proteins. mdpi.com

A primary principle behind its use is its role as a stable analog of the transition state in phosphoryl transfer reactions. The P-F bond is more resistant to enzymatic cleavage than the P-O bond, making adenosine monophosphofluoridate a valuable tool for studying the mechanisms of kinases, phosphatases, and other phosphoryl transfer enzymes. researchgate.net Its synthesis has been achieved through various methods, including the reaction of adenosine triphosphate with sodium fluoride (B91410) in the presence of specific enzymes found in barley seeds and a more convenient chemical synthesis using a water-soluble carbodiimide (B86325) and aqueous fluoride ion. researchgate.netnih.gov

Interdisciplinary Research Landscape of Adenosine Monophosphofluoridate Studies

The utility of adenosine monophosphofluoridate extends across multiple scientific disciplines, a testament to its versatility as a research tool. In biochemistry and enzymology, it has been instrumental in elucidating the active sites and catalytic mechanisms of various enzymes. researchgate.netresearchgate.net For instance, its ability to inhibit the AMP-dependent activation of glycogen (B147801) phosphorylase has provided crucial insights into the allosteric regulation of this key metabolic enzyme. researchgate.netresearchgate.net

In the field of molecular biology, fluorophosphate (B79755) nucleotide analogs are employed as molecular probes. researchgate.net The presence of the fluorine atom allows for detection using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling researchers to monitor enzyme activity and ligand binding in real-time. researchgate.net This application has been particularly useful in screening for inhibitors of phosphohydrolases, enzymes that cleave P-F bonds and release fluoride ions, which can be detected by a fluoride-sensitive sensor. researchgate.net The stability of the phosphofluoridate bond also makes it a useful component in the design of nuclease-resistant oligonucleotides. mdpi.com

Detailed Research Findings

The unique properties of adenosine monophosphofluoridate have led to its use in a variety of detailed research studies, yielding significant findings.

One of the earliest and most significant findings was its effect on glycogen phosphorylase. Researchers synthesized and purified adenosine monophosphofluoridate, demonstrating that it fails to activate the enzyme, even at high concentrations. Instead, it acts as a competitive inhibitor of AMP activation, with a noted inhibitory constant (Ki) of 3 mM. researchgate.netresearchgate.net This finding underscored the critical requirement for a dianionic phosphate group for the nucleotide to activate the enzyme, providing a deeper understanding of the enzyme's allosteric binding site. researchgate.netresearchgate.net

Furthermore, the enzymatic synthesis of adenosine 5'-phosphorofluoridate has been observed in homogenates of barley seeds. nih.gov This discovery highlighted a potential interference in adenyl cyclase assays that utilize fluoride, as the formation of this compound could lead to inaccurate results. nih.gov This finding emphasizes the importance of considering potential side reactions when designing and interpreting biochemical assays.

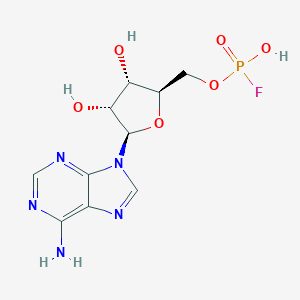

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19375-33-8 |

|---|---|

Molekularformel |

C10H13FN5O6P |

Molekulargewicht |

349.21 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |

InChI |

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

PZWOGYWWDIXJIB-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

Synonyme |

adenosine monophosphofluoridate AMPF |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Characterization of Adenosine Monophosphofluoridate

Chemical Synthesis Pathways

The synthesis of nucleoside phosphorofluoridates, including adenosine (B11128) monophosphofluoridate, requires precise control over reactive phosphorus chemistry and the strategic introduction of the fluorine atom.

Strategic Approaches to Phosphorofluoridate Synthesis

A predominant and highly efficient strategy for synthesizing phosphorofluoridates is the phosphoramidite (B1245037) approach. nih.gov This method involves the use of fluorophosphoramidite intermediates, which can be activated to react with the 5'-hydroxyl group of a protected adenosine nucleoside. nih.gov The phosphoramidite method is widely used in nucleic acid chemistry for its high coupling efficiency and compatibility with automated solid-phase synthesis. nih.gov

Another key strategy involves the use of phosphorochloridates. acs.orgmdpi.com In this approach, a suitable phosphorus oxychloride derivative is reacted with the nucleoside. For instance, a bis(SATE)-phosphorochloridate can be coupled with a nucleoside to form a protected phosphorofluoridate diester. acs.org The choice of strategy often depends on the desired scale, the specific protecting groups used on the nucleoside, and the required purity of the final compound.

| Synthesis Strategy | Key Reagent/Intermediate | Description |

| Phosphoramidite Approach | Fluorophosphoramidite | An amine-protected phosphorus(III) compound that is activated (e.g., with tetrazole) to react with a nucleoside's hydroxyl group, followed by oxidation to the P(V) phosphorofluoridate. |

| Phosphorochloridate Method | Phosphorochloridate | A phosphorus(V) compound containing a reactive P-Cl bond that directly phosphorylates the nucleoside. |

| H-Phosphonate Chemistry | H-phosphonate monoester | A nucleoside H-phosphonate is activated and then coupled with a source of fluorine. |

Optimization of Fluorination Reactions in Aqueous Environments

Performing fluorination reactions in aqueous media presents a significant challenge because fluoride (B91410) ions are strongly solvated by water molecules through hydrogen bonding, which diminishes their nucleophilicity. allfordrugs.comrsc.org Historically, this has limited nucleophilic fluorination to polar aprotic solvents. allfordrugs.com However, recent advancements have enabled the use of aqueous conditions, which is beneficial for green chemistry. rsc.org

One successful approach for synthesizing nucleoside 5'-phosphorofluoridates in water involves activating the phosphate (B84403) group first. For example, a 5′-phosphorimidazolide of a ribonucleoside can be prepared as a reactive intermediate. This activated species can then react directly with an aqueous solution of an alkali metal fluoride, such as potassium fluoride (KF), to yield the desired nucleoside 5′-phosphorofluoridate. researchgate.net This method circumvents the issue of low fluoride reactivity by enhancing the electrophilicity of the phosphorus center, allowing the reaction to proceed efficiently even with a "tamed" aqueous fluoride source. rsc.orgresearchgate.net

Nucleotide 5'-Phosphorofluoridate Synthesis from Activated RNA Species

Instead of building the molecule from a single nucleoside, adenosine monophosphofluoridate functionality can be introduced at the 5'-terminus of a pre-existing RNA molecule. This is particularly relevant for creating modified short-interfering RNAs (siRNAs) to enhance their biological properties. nih.gov The synthesis is achieved by developing a specialized mono-fluorinated phosphoramidite reagent designed for use in standard automated nucleic acid synthesis. nih.gov This reagent is coupled to the 5'-hydroxyl group of the solid-phase-bound RNA strand during the final cycle of synthesis. Following the coupling, an oxidation step converts the phosphite (B83602) triester to the stable phosphate triester containing the phosphorofluoridate moiety. This method allows for the precise and efficient site-specific modification of RNA, yielding strands with a 5'-phosphorofluoridate group. nih.gov

Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized adenosine monophosphofluoridate is critical and is achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic Isolation and Purification Protocols

After synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, byproducts, and protecting groups. Purification is essential to isolate the adenosine monophosphofluoridate. The primary technique for this purpose is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govacs.org

This method separates molecules based on their hydrophobicity. A C18-functionalized silica (B1680970) column is commonly used, where the nonpolar C18 alkyl chains interact with the nonpolar parts of the analyte. nih.gov The mobile phase typically consists of a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile (B52724). acs.org By carefully controlling the gradient, pure adenosine monophosphofluoridate can be effectively separated from impurities. acs.org

| Parameter | Description | Typical Conditions |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A standard method for purifying nucleotides and their analogs. |

| Stationary Phase | C18-silica column | A nonpolar stationary phase that retains the compound via hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Aqueous Buffer | A gradient elution is typically used, increasing the concentration of acetonitrile to elute more hydrophobic compounds. |

| Detection | UV Absorbance | The adenine (B156593) base has a strong UV absorbance at ~260 nm, allowing for detection of the product as it elutes from the column. |

Spectroscopic and Spectrometric Characterization Techniques

Once purified, the structure and identity of adenosine monophosphofluoridate are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure determination.

¹H NMR: Confirms the presence of the adenosine scaffold by showing characteristic signals for the protons on the ribose sugar and the adenine base. chemicalbook.com

³¹P NMR: Is crucial for confirming the formation of the phosphate group. The chemical shift and coupling to fluorine provide direct evidence of the P-F bond. chemicalbook.com

¹⁹F NMR: Directly observes the fluorine nucleus, providing definitive proof of its incorporation into the molecule and its chemical environment.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry can provide an exact mass measurement, which is used to confirm the elemental composition of adenosine monophosphofluoridate, further verifying its identity. nih.gov

| Technique | Information Obtained |

| ¹H NMR | Confirms the structure of the adenosine and ribose components. |

| ³¹P NMR | Verifies the presence of the phosphorus atom and shows coupling to fluorine (P-F bond). |

| ¹⁹F NMR | Provides direct evidence of fluorine incorporation. |

| Mass Spectrometry | Confirms the correct molecular weight and elemental composition of the final product. |

Elucidation of Biochemical Interaction Mechanisms

Enzyme Regulation and Modulation by Adenosine (B11128) Monophosphofluoridate

Adenosine monophosphofluoridate, a structural analog of adenosine monophosphate (AMP), plays a significant role in modulating the activity of key enzymes involved in cellular metabolism. Its interactions are particularly notable in the regulation of glycogen (B147801) metabolism and purine (B94841) nucleotide pathways.

Glycogen phosphorylase, a critical enzyme in glycogenolysis, is subject to intricate allosteric regulation. Adenosine monophosphate (AMP) is a primary allosteric activator of this enzyme. nih.govnih.gov The structural similarity of adenosine monophosphofluoridate to AMP allows it to interact with the same allosteric site on glycogen phosphorylase, leading to modulation of the enzyme's activity.

The nucleotide activator site of glycogen phosphorylase has specific conformational requirements for ligand binding and subsequent enzyme activation. The binding of AMP induces significant structural changes that link the allosteric site to the catalytic site, promoting the enzyme's activity. nih.gov The binding of adenosine monophosphofluoridate to this site, while possible due to its structural similarity to AMP, does not induce the same cascade of conformational changes. The substitution of a non-bridging oxygen with fluorine in the phosphate (B84403) group likely alters the electronic and steric properties of the molecule, affecting its interaction with key amino acid residues in the activator site and preventing the full allosteric transition required for activation. nih.govnih.gov

Interactive Data Table: Regulation of Glycogen Phosphorylase

| Regulator | Effect on Glycogen Phosphorylase | Mechanism |

| Adenosine Monophosphate (AMP) | Activation | Binds to allosteric site, induces conformational change to active state. |

| Adenosine Monophosphofluoridate | Inhibition of AMP-induced activation | Competes with AMP for the allosteric site, preventing the activating conformational change. |

Adenosine monophosphofluoridate also interacts with enzymes involved in the intricate pathways of nucleotide metabolism, particularly those concerning purine salvage and interconversion.

Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine (B1671953). nih.govnih.gov This enzyme plays a crucial role in regulating the cellular levels of adenosine and its derivatives. nih.gov Given that adenosine deaminase can act on adenosine and its phosphorylated forms, it is plausible that adenosine monophosphofluoridate could serve as a substrate or inhibitor for this enzyme. youtube.com However, the fluorine substitution in the phosphate group might alter its recognition and processing by adenosine deaminase compared to the natural substrate, AMP. The accumulation of adenosine and related nucleotides due to altered adenosine deaminase activity can have significant impacts on cellular processes. youtube.comyoutube.com

Interactive Data Table: Interactions with Nucleotide Metabolism Enzymes

| Enzyme | Normal Substrate | Potential Interaction with Adenosine Monophosphofluoridate |

| Adenosine Deaminase | Adenosine, AMP | Potential substrate or inhibitor, altering purine degradation pathways. |

| Adenosine Kinase | Adenosine | Potential feedback inhibitor, regulating the purine salvage pathway. |

Broad-Spectrum Enzymatic Inhibition by Adenosine Monophosphofluoridate Analogs

Adenosine monophosphofluoridate analogs have demonstrated significant inhibitory activity across a range of enzymes vital for cellular function. Their structural similarity to endogenous nucleotides allows them to interact with the active sites of these enzymes, leading to modulation of their catalytic activity. The following sections detail the specific interactions with key enzymatic targets.

Inhibition of Bacterial DNA Ligases

Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme involved in DNA replication, repair, and recombination, making it a prime target for the development of novel antibacterial agents. nih.govnih.gov Unlike their human counterparts, which utilize ATP as a cofactor, bacterial DNA ligases are dependent on NAD+, offering a pathway for selective inhibition. nih.govnih.gov

Substituted adenosine analogs have emerged as potent and selective inhibitors of a wide array of bacterial DNA ligases. nih.gov These compounds function as competitive inhibitors with respect to NAD+, binding within the AMP-binding pocket of the LigA adenylation domain. nih.gov This competitive binding mechanism effectively blocks the normal enzymatic activity, leading to a disruption of DNA processing and ultimately bacterial cell death.

Research has demonstrated that these adenosine analogs exhibit inhibitory activity in the nanomolar range against LigA from various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. nih.govnih.gov Crucially, these analogs show a high degree of selectivity, with no significant inhibitory effect on human DNA ligase I or bacteriophage T4 DNA ligase, which are ATP-dependent. nih.gov Structure-activity relationship studies have identified that modifications at the 2-position of the adenine (B156593) ring and the 5'-position of the ribose ring are critical determinants of their inhibitory potency. nih.govacs.org

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| Adenosine Analog 2 | Escherichia coli | 0.010 |

| Adenosine Analog 3 | Staphylococcus aureus | 0.025 |

| Adenosine Analog 4 | Streptococcus pneumoniae | 1.27 |

| Adenosine Analog 5 | Mycoplasma pneumoniae | 0.150 |

Modulation of S-Adenosylmethionine-Dependent Methyltransferases

S-adenosylmethionine (SAM)-dependent methyltransferases are a vast and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to a wide range of substrates, including DNA, RNA, proteins, and small molecules. nih.govnih.govnih.gov These methylation events are critical for the regulation of numerous cellular processes. The product of this reaction, S-adenosylhomocysteine (SAH), is an adenosine-containing molecule that acts as a feedback inhibitor for many methyltransferases. nih.govwikipedia.org

Analogs of adenosine, particularly those that mimic the structures of SAM and SAH, have been extensively investigated as modulators of methyltransferase activity. nih.govnih.govdrugbank.com These analogs can act as potent and selective inhibitors by competing with SAM for binding to the enzyme's active site.

A notable example is the development of adenosine analogs that target the Clostridioides difficile-specific DNA adenine methyltransferase (CamA), an enzyme essential for the bacterium's sporulation and persistence. nih.govcvpharmacology.com Through systematic design, researchers have created potent and selective inhibitors of CamA by modifying the adenosine scaffold. cvpharmacology.com For instance, compound 39, an adenosine analog, has demonstrated a half-maximal inhibitory concentration (IC₅₀) of approximately 0.4 μM and a dissociation constant (Kᴅ) of about 0.2 μM for CamA. cvpharmacology.com This compound exhibits high selectivity for CamA over other bacterial and human methyltransferases. cvpharmacology.com

| Compound | Target Enzyme | IC50 (μM) | KD (μM) |

|---|---|---|---|

| Compound 39 | CamA | ~0.4 | ~0.2 |

| Compound 6e | CamA | 1.5 | N/A |

| Compound 11a | CamA | 0.15 | N/A |

Regulation of Cyclic Adenosine Monophosphate-Dependent Protein Kinases

Cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) is a key enzyme in cellular signaling pathways, activated by the second messenger cAMP. nih.gov The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits, which then phosphorylate a multitude of substrate proteins. nih.gov

Adenosine analogs, particularly those based on the structure of cAMP, can act as either agonists or antagonists of PKA. The biological effect of these analogs is highly dependent on their stereochemistry. For example, substitution of the exocyclic oxygens on the phosphate ring of cAMP with sulfur atoms results in diastereomeric phosphorothioate (B77711) analogs with opposing activities. nih.gov

The dithioate analog of cAMP, adenosine cyclic 3',5'-phosphorodithioate (cAMPS2), in which both exocyclic oxygens are replaced by sulfur, functions as a PKA antagonist. nih.gov It competitively inhibits the activation of PKA by cAMP, with a reported inhibitory constant (Ki) of 4 μM. nih.gov This inhibition is achieved by cAMPS2 binding to the cAMP-binding sites on the PKA regulatory subunits without causing the conformational change necessary for the dissociation and activation of the catalytic subunits. nih.gov Studies have indicated that the presence of an equatorial exocyclic oxygen is a critical structural feature for the activation of the holoenzyme. nih.gov

| Compound | Effect on PKA | Apparent Kd (μM) | KI (μM) |

|---|---|---|---|

| cAMPS2 | Antagonist | 6.3 | 4 |

Adenosine Monophosphofluoridate As a Chemical Probe in Biological Research

Application in Signaling Pathway Dissection

Adenosine (B11128) monophosphofluoridate is instrumental in the dissection of cellular signaling pathways, particularly those mediated by adenosine monophosphate (AMP).

Probing Adenosine Monophosphate-Mediated Cellular Signaling

Adenosine monophosphofluoridate serves as a valuable tool for investigating AMP-mediated cellular signaling. Extracellular adenosine, generated from the dephosphorylation of adenosine triphosphate (ATP), modulates a wide array of physiological and pathological processes by activating four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govfrontiersin.org These receptors are implicated in conditions such as ischemia, cancer, and neurodegenerative diseases. nih.govnih.gov The signaling pathways initiated by adenosine can have either pro-inflammatory or anti-inflammatory effects, depending on the concentration of adenosine and the specific disease state. nih.gov

In the context of airway inflammation, for instance, adenosine signaling is complex. It can induce bronchoconstriction through the activation of A1 receptors on smooth muscle cells and by triggering the release of inflammatory mediators from mast cells. frontiersin.orgnih.gov The canonical pathway for adenosine formation involves the sequential dephosphorylation of ATP to adenosine diphosphate (B83284) (ADP) and then to AMP. frontiersin.orgnih.gov An alternative, non-canonical pathway involves the extracellular conversion of cyclic AMP (cAMP) to AMP and subsequently to adenosine. nih.gov Understanding these pathways is crucial for developing therapeutic strategies for chronic inflammatory airway diseases. frontiersin.orgnih.gov

Advancements in Structural Biology through Adenosine Monophosphofluoridate Probes

The use of adenosine monophosphofluoridate as a probe has led to significant advancements in structural biology, particularly in understanding enzyme-ligand interactions.

Co-crystallization Studies of Enzyme-Analog Complexes

Co-crystallization of enzymes with adenosine monophosphofluoridate, an analog of adenosine-containing ligands, has been a powerful technique in structural biology. This method allows for the detailed visualization of the enzyme's active site and the interactions with the ligand. For example, the crystal structure of adenosine deaminase (ADA) in complex with an inhibitor provides insights into the key residues and the catalytic zinc ion involved in the deamination of adenosine. nih.gov Such structural information is invaluable for the design of more potent and specific enzyme inhibitors. The development of fluorescent and covalent ligands has further expanded the toolkit for studying G protein-coupled receptors (GPCRs), including adenosine receptors, enabling applications in fluorescence resonance energy transfer (FRET) and flow cytometry. nih.gov

Defining Adenine (B156593) Moiety Recognition in Protein Binding Pockets

Adenosine monophosphofluoridate helps in defining how the adenine moiety of a ligand is recognized within the binding pockets of proteins. A common adenine-binding motif has been identified in a wide range of proteins that bind to ATP, CoA, NAD, NADP, and FAD. nih.gov This motif utilizes backbone polar interactions and non-specific hydrophobic interactions to recognize the adenine base. nih.gov The geometry of this recognition mimics the base-pairing observed in DNA and RNA, suggesting an ancient evolutionary origin for this binding motif. nih.gov The adenosine moiety itself plays a crucial role in the structural organization and interactions of nucleic acids. nih.gov

Chemical Biology Applications and Derivatization for Novel Fluorinated Compounds

The chemical structure of adenosine monophosphofluoridate makes it a versatile platform for chemical biology applications and the synthesis of novel fluorinated compounds. The synthesis of various adenosine derivatives, often through nucleophilic substitution at the N6-position, has led to the development of compounds with a range of biological activities, including potential antitumor effects. nih.gov The derivatization of cyclic AMP (cAMP) has also been a fruitful area of research, yielding compounds that can modulate cellular signaling pathways. nih.govmdpi.com These synthetic efforts are often guided by structure-activity relationship studies to optimize the desired biological effects. nih.gov

Spectroscopic Investigations of Intramolecular Dynamics Using Adenosine Analogs

Spectroscopic techniques, in conjunction with adenosine analogs like adenosine monophosphofluoridate, are employed to investigate the intramolecular dynamics of biomolecules. Infrared multiple photon dissociation (IR-MPD) and photoelectron spectroscopy have been used to study the gas-phase structures and energetics of adenosine diphosphate and triphosphate anions. rsc.org These studies provide fundamental insights into the intrinsic properties of these important biological molecules. Furthermore, magnetic resonance spectroscopy (MRS) has been utilized to measure brain creatine (B1669601) levels, which are linked to the bioenergetics involving adenosine triphosphate (ATP). hapres.com The development of fluorescent adenosine surrogates has enabled real-time, sensitive assays for enzymes like adenosine deaminase, facilitating high-throughput screening for inhibitors. nih.gov

Structural Biology and Molecular Recognition of Adenosine Monophosphofluoridate

Atomic-Level Characterization of Ligand-Protein Interactions

The atomic-level interactions of fluorinated nucleotides with proteins are characterized by a unique combination of forces. While organic fluorine is known to be a poor hydrogen bond acceptor, it frequently participates in favorable protein-ligand interactions. nih.govacs.org Structural analyses of various fluorinated ligands in complex with their target proteins have revealed that fluorine can engage in short-contact interactions with both polar and hydrophobic groups. nih.gov

A prominent example of such interactions is the orthogonal multipolar interaction between a carbon-fluorine (C-F) bond and a carbonyl group (C=O) of the protein backbone or side chain. In studies of fluorinated inhibitors binding to the protein menin, these C–F···C=O interactions, with contact distances around 3.1 Å, were found to significantly enhance binding affinity. nih.gov These interactions are geometrically distinct from classical hydrogen bonds and contribute to the precise positioning and high-affinity binding of the ligand.

Understanding the Stereochemical and Electronic Contributions of the Fluorine Moiety

The substitution of a hydrogen atom or a hydroxyl group with fluorine has profound stereochemical and electronic consequences for a nucleotide analog. mdpi.comnih.gov

Electronic Contributions:

High Electronegativity: Fluorine is the most electronegative element, which strongly polarizes the C-F bond. mdpi.com This inductive effect can lower the pKa of nearby functional groups, altering their charge state and hydrogen bonding capacity at physiological pH. mdpi.com

Metabolic Stability: The strength of the C-F bond (approximately 105.4 kcal/mol) makes it resistant to metabolic degradation, particularly oxidation by P450 enzymes. Placing a fluorine atom at a position susceptible to metabolism can significantly increase the half-life of a drug molecule. nih.gov

Hydrogen Bonding: While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, it can still participate in such interactions. Computational studies suggest that these hydrogen bonds are often not the primary driver of binding affinity but rather form as a consequence of other stronger interactions that position the ligand in the binding pocket. nih.govacs.org

Stereochemical Contributions:

Isosteric Mimic: Fluorine has a van der Waals radius of 1.47 Å, making it an excellent isostere (steric mimic) of a hydroxyl group (van der Waals radius ~1.52 Å). This allows it to replace a hydroxyl group with minimal steric perturbation. mdpi.comnih.gov

Conformational Control: The introduction of a highly electronegative fluorine atom into the sugar ring of a nucleoside can have a significant impact on the ring's conformation, known as sugar pucker. mdpi.comnih.gov The conformation of the sugar is critical for how the nucleotide fits into the active site of an enzyme. For instance, fluorination at the 2' position can favor either a 'North' (C3'-endo) or 'South' (C2'-endo) conformation, which in turn can determine its specificity for RNA or DNA polymerases, respectively. mdpi.com

Comparative Structural Analysis with Endogenous Nucleotides and Other Analogs

To understand the unique properties of adenosine (B11128) monophosphofluoridate, it is essential to compare it with endogenous nucleotides like Adenosine Monophosphate (AMP) and Adenosine Triphosphate (ATP), as well as other synthetic analogs.

Endogenous nucleotides such as AMP and ATP bind to a vast array of enzymes, including kinases, polymerases, and metabolic enzymes like AMP-activated protein kinase (AMPK). nih.govwikipedia.org The binding of AMP to AMPK, for example, involves interactions with key residues in the gamma-subunit that sense the cell's energy status. wikipedia.org ATP binding to adenylate kinase involves a network of conserved arginine residues that stabilize the negative charge of the phosphate (B84403) groups during phosphoryl transfer. wikipedia.org

When a fluorine atom is introduced, several properties are altered relative to the natural nucleotide:

Structural Conformation: The binding of the parent nucleotide, AMP, to enzymes like adenylate kinase induces a significant conformational change, closing "lid" domains over the active site to exclude water and facilitate catalysis. nih.gov The stereoelectronic effects of a fluorine atom on the sugar pucker or the phosphate chain of an analog like adenosine monophosphofluoridate would influence how effectively it can induce this catalytically-competent conformation compared to AMP itself.

The comparison with non-hydrolyzable analogs like AMP-PNP (5'-adenylyl-imidodiphosphate) is also informative. These analogs are used to trap enzymes in a specific conformational state for structural studies. nih.gov A fluorinated monophosphate analog could similarly serve as a probe to study the AMP-bound state of an enzyme with altered electronic properties.

Advanced Computational and Biophysical Techniques for Molecular Recognition Studies

A multi-faceted approach combining computational and biophysical methods is crucial for a complete understanding of how adenosine monophosphofluoridate and related analogs are recognized by their protein targets.

Biophysical Techniques:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the key thermodynamic parameters of an interaction: the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). acs.org This data reveals the driving forces behind the binding event. acs.org

Circular Dichroism (CD): CD spectroscopy is used to assess the secondary and tertiary structure of a protein. Changes in the CD spectrum upon ligand binding can indicate conformational changes in the protein, such as the domain closure seen in kinases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about protein-ligand interactions in solution. Techniques like saturation transfer difference (STD)-NMR can identify which parts of a ligand are in close contact with the protein, while chemical shift perturbation studies can map the ligand binding site on the protein surface. nih.gov

Computational Techniques:

Molecular Docking: Docking algorithms predict the preferred orientation of a ligand when bound to a protein. This method is used to generate hypotheses about key interactions, such as hydrogen bonds or hydrophobic contacts, that can guide further experimental work. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. These simulations are essential for understanding the flexibility of the complex, the role of individual amino acid residues, and the crucial influence of the surrounding water molecules. nih.govacs.org For fluorinated compounds, MD studies are particularly important for rationalizing complex effects like the disruption of protein-water hydrogen bond networks, which can have a significant impact on binding entropy. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a highly accurate description of the electronic events in the active site (e.g., bond making/breaking, charge transfer) by treating a small region with quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics force fields. acs.org This is particularly useful for studying the subtle electronic nature of fluorine interactions.

| Technique | Information Provided |

| X-ray Crystallography | Provides a high-resolution, 3D static structure of the protein-ligand complex, revealing atomic positions and interactions. nih.gov |

| NMR Spectroscopy | Characterizes protein-ligand interactions in solution, identifies binding interfaces, and studies conformational dynamics. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding: affinity (Kd), enthalpy (ΔH), and entropy (ΔS). acs.org |

| Circular Dichroism (CD) | Detects conformational changes in the protein upon ligand binding. nih.gov |

| Molecular Docking | Predicts the binding pose and key interactions of a ligand within a protein's active site. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the complex, revealing flexibility and the role of solvent. nih.gov |

| QM/MM Methods | Provides high-accuracy electronic details of interactions within the active site. acs.org |

Impact on Cellular Physiology and Metabolic Networks

Perturbations in Nucleotide Homeostasis and Associated Pathways

AMP is a central regulator of cellular energy status. A key pathway it influences is the AMP-activated protein kinase (AMPK) pathway. Under conditions of metabolic stress, when the ratio of AMP/ATP increases, AMP allosterically activates AMPK. This activation shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP, in an effort to restore energy balance.

Furthermore, AMP deaminase (AMPD) is a crucial enzyme that converts AMP to inosine (B1671953) monophosphate (IMP), thereby regulating the size of the adenine (B156593) nucleotide pool. Inhibition of AMPD can lead to an accumulation of AMP and a subsequent expansion of the entire adenine nucleotide pool (ATP, ADP, and AMP). While it is not confirmed for AMFp, if it were to interact with and inhibit AMPD, it could theoretically lead to significant perturbations in nucleotide homeostasis. Such an imbalance could have wide-ranging effects on cellular processes, including DNA and RNA synthesis, and cellular signaling.

It is important to note that these potential effects are speculative and based on the known functions of AMP. Without direct experimental evidence, the actual impact of AMFp on nucleotide homeostasis and associated pathways remains to be elucidated.

Interplay with Adenosine (B11128) Receptor Signaling Systems

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in mediating the diverse physiological effects of adenosine. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The interaction of ligands with these receptors can trigger a cascade of intracellular signaling events. While there is a substantial body of research on the interaction of various ligands with adenosine receptors, specific studies detailing the binding of Adenosine Monophosphofluoridate (AMFp) to these receptors are not available in the current scientific literature.

The A2A adenosine receptor (A2AAR) is a well-characterized GPCR that is particularly abundant in the brain, immune cells, and blood vessels. nih.gov It plays a crucial role in regulating inflammation, neurotransmission, and vasodilation. nih.gov The binding of agonists to the orthosteric site of the A2AAR induces a conformational change that leads to the activation of downstream signaling pathways. cellbiolabs.com

In addition to the orthosteric site, many GPCRs, including adenosine receptors, possess allosteric sites. cellbiolabs.com Allosteric modulators can bind to these topographically distinct sites and alter the receptor's affinity for its orthosteric ligand or its signaling efficacy. cellbiolabs.comnih.gov This can result in a "fine-tuning" of the receptor's response to the endogenous agonist, adenosine. cellbiolabs.com While numerous allosteric modulators for adenosine receptors have been identified, there is no published evidence to suggest that AMFp acts as either an orthosteric ligand or an allosteric modulator of the A2A receptor or any other adenosine receptor subtype. nih.gov The structural differences between AMFp and known adenosine receptor ligands, particularly the presence of the phosphofluoridate group, make it difficult to predict its binding characteristics without experimental data.

Table 1: Examples of Ligands and Modulators of the A2A Adenosine Receptor

| Compound | Type | Effect on A2A Receptor |

| Adenosine | Endogenous Agonist | Activation |

| CGS 21680 | Synthetic Agonist | Potent and selective activation |

| ZM241385 | Antagonist/Inverse Agonist | Blocks or reduces receptor activity |

| Sch 442416 | Antagonist | Blocks receptor activity |

This table presents examples of known A2A receptor ligands and is for illustrative purposes. AMFp is not included due to a lack of data on its interaction with the A2A receptor.

The activation of adenosine receptors, particularly the A2A and A2B subtypes, typically leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). nih.gov cAMP is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes by activating downstream effectors, most notably protein kinase A (PKA). cellbiolabs.com The cAMP-PKA signaling pathway is involved in regulating gene expression, metabolism, and cell proliferation. cellbiolabs.com

Given the lack of evidence for AMFp binding to adenosine receptors, it is unlikely that it directly modulates cAMP signaling through this mechanism. However, it is theoretically possible that AMFp could influence cyclic nucleotide signaling through other means, although no such studies have been reported. For instance, if AMFp were to be metabolized in a way that affects the intracellular concentration of ATP, the substrate for adenylyl cyclase, it could indirectly impact cAMP production. Furthermore, the activity of phosphodiesterases (PDEs), enzymes that degrade cAMP and thus terminate its signal, can be modulated by various small molecules. nih.gov There is currently no data to suggest that AMFp interacts with PDEs.

Table 2: Key Components of the Adenosine A2A Receptor-Mediated cAMP Signaling Pathway

| Component | Function |

| A2A Adenosine Receptor | Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase. |

| Gs protein | Heterotrimeric G protein that transduces the signal from the receptor to adenylyl cyclase. |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP. nih.gov |

| Cyclic AMP (cAMP) | Second messenger that activates downstream effectors. cellbiolabs.com |

| Protein Kinase A (PKA) | Primary effector of cAMP, which phosphorylates target proteins to elicit cellular responses. cellbiolabs.com |

| Phosphodiesterases (PDEs) | Enzymes that inactivate cAMP by hydrolyzing it to AMP. nih.gov |

This table outlines the canonical A2A receptor signaling cascade. The potential influence of AMFp on these components has not been investigated.

Mechanistic Insights into Biological Processes using Adenosine Monophosphofluoridate as a Tool

The use of specific chemical tools is fundamental to dissecting complex biological processes. Analogs of endogenous molecules are often synthesized to probe the function of enzymes and receptors. While adenosine and its various derivatives have been extensively used as research tools, there is a notable absence of published studies that utilize Adenosine Monophosphofluoridate (AMFp) for such purposes.

Adenosine, for example, is employed in cardiac stress tests to induce vasodilation and diagnose coronary artery disease. cellbiolabs.com In the electrophysiology laboratory, it is a critical tool for diagnosing and treating certain cardiac arrhythmias by transiently blocking the atrioventricular node. Furthermore, various assay kits are commercially available to measure the levels of adenosine and AMP in biological samples, which are crucial for studying metabolic and signaling pathways. cellbiolabs.comnih.gov

The lack of literature on the use of AMFp as a research tool suggests that its potential applications have not been explored or that it may not possess properties that make it a suitable probe for the biological systems studied to date. The introduction of a fluorine atom in place of a hydroxyl group in the phosphate (B84403) moiety could confer unique properties, such as resistance to hydrolysis by certain enzymes. This could, in theory, make it a stable analog for studying processes where AMP is rapidly turned over. However, without experimental validation, this remains a speculative possibility. The synthesis and characterization of AMFp's biochemical and physiological effects would be a necessary first step to determine its utility as a research tool.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the structural integrity of adenosine monophosphofluoridate in experimental settings?

- Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm fluorophosphorylation sites and purity. Mass spectrometry (MS) ensures accurate molecular weight determination. For phosphate-specific analysis, colorimetric assays using ammonium molybdate or 1,2,4-aminonaphtholsulfonic acid (as described in phosphate quantification protocols) can validate phosphate-fluorine bonding integrity .

Q. How does adenosine monophosphofluoridate’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 4–9) at controlled temperatures (4°C, 25°C, 37°C). Degradation kinetics can be monitored via high-performance liquid chromatography (HPLC) paired with UV-Vis or fluorescence detection. Comparative studies with structurally similar fluorinated organophosphates (e.g., perfluorooctanesulfonates) may provide mechanistic insights into hydrolysis pathways .

Q. What enzymatic pathways are most likely to interact with adenosine monophosphofluoridate, and how can these interactions be assayed?

- Methodological Answer : Enzymes like adenosine kinase or AMP deaminase (which process adenosine derivatives) are primary candidates. Kinetic assays using fluorometric substrates or radiolabeled ATP can quantify inhibition/activation effects. For example, AMP deaminase activity can be measured via spectrophotometric detection of inosinic acid production at 265 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adenosine monophosphofluoridate across cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic rates or fluorinated compound uptake efficiency. Standardized protocols for cell culture conditions (e.g., media composition, passage number) and dose-response normalization (e.g., protein content or cell count) are critical. Meta-analyses of class-level data (e.g., fluorinated nucleotides) and supplemental literature reviews on transporter expression profiles can contextualize findings .

Q. What experimental designs are optimal for studying synergistic effects between adenosine monophosphofluoridate and other nucleotide analogs?

- Methodological Answer : Isobolographic analysis or combination index (CI) methods are robust for quantifying synergy. Fixed-ratio dilution assays across multiple concentrations, paired with computational modeling (e.g., CompuSyn software), can differentiate additive, synergistic, or antagonistic effects. Controls should include single-agent dose curves and vehicle-treated samples .

Q. What mechanisms underlie adenosine monophosphofluoridate’s reported cytotoxicity in specific tissue models?

- Methodological Answer : Toxicity profiling requires in vitro models (e.g., primary hepatocytes or renal proximal tubule cells) to assess mitochondrial dysfunction (via JC-1 staining for membrane potential) or oxidative stress (via glutathione depletion assays). Comparative in vivo studies using knockout models (e.g., adenosine receptor-deficient mice) can isolate receptor-mediated vs. metabolic toxicity pathways .

Q. How can high-throughput screening (HTS) platforms be adapted to study adenosine monophosphofluoridate’s kinase inhibition profiles?

- Methodological Answer : HTS assays using recombinant kinase panels (e.g., Eurofins KinaseProfiler) with ATP-competitive luminescent endpoints (e.g., ADP-Glo™) are effective. Dose-response curves (1 nM–100 µM) and Z’-factor validation ensure assay robustness. Counter-screening against fluorinated nucleotide analogs controls for off-target effects .

Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent responses in adenosine monophosphofluoridate studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Outlier detection (e.g., Grubbs’ test) and heterogeneity adjustments (e.g., mixed-effects models) improve reproducibility. Raw data should be archived in appendices, while processed data (normalized to controls) are presented in main figures .

Q. How should researchers address variability in fluorinated compound quantification across spectroscopic techniques?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.